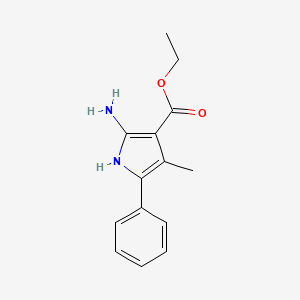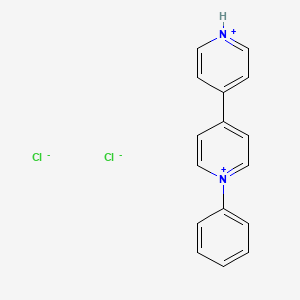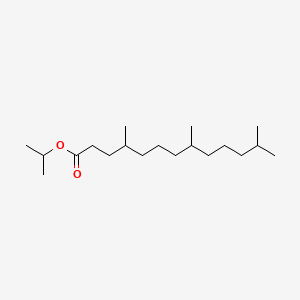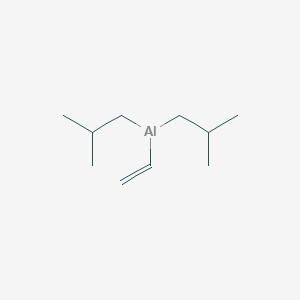
Ethenylbis(2-methylpropyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenylbis(2-methylpropyl)alumane is an organoaluminum compound with the chemical formula C10H21Al. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is highly reactive due to the presence of aluminum, which can form strong bonds with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenylbis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl groups in the presence of a catalyst. One common method involves the use of aluminum trichloride (AlCl3) as a catalyst, which facilitates the formation of the desired compound. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where aluminum and 2-methylpropyl groups are combined under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethenylbis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various organoaluminum compounds with different functional groups.
Scientific Research Applications
Ethenylbis(2-methylpropyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which ethenylbis(2-methylpropyl)alumane exerts its effects involves the formation of strong bonds between aluminum and other elements. The aluminum atom in the compound can coordinate with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity.
Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.
Aluminum isopropoxide: Commonly used in the synthesis of organic compounds.
Uniqueness
Ethenylbis(2-methylpropyl)alumane is unique due to its specific structure and reactivity. The presence of ethenyl and 2-methylpropyl groups provides distinct chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
102859-51-8 |
|---|---|
Molecular Formula |
C10H21Al |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
ethenyl-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.C2H3.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H,2H2; |
InChI Key |
YRRUEJYFEBADQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


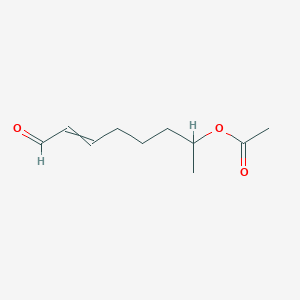

![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)

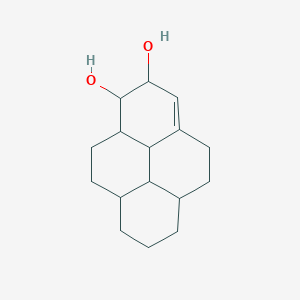
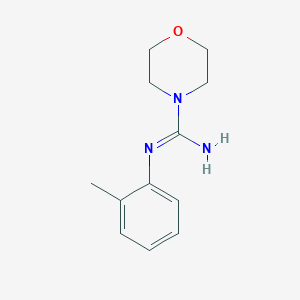


![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
